
5-(苄基硫基)-N-甲基-1,3,4-噻二唑-2-胺
概述
描述
MS21570 是 G 蛋白偶联受体 171 (GPR171) 的选择性拮抗剂。它已被研究用于其对动物模型中焦虑样行为和恐惧条件反射的潜在影响。 该化合物分子量为 237.34,化学式为 C10H11N3S2 .
科学研究应用
化学: 用作研究 GPR171 受体功能的工具化合物。
生物学: 研究其对动物模型中焦虑样行为和恐惧条件反射的影响。
医学: 在治疗焦虑症和其他相关疾病方面具有潜在的治疗应用。
作用机制
MS21570 通过选择性拮抗 GPR171 受体发挥作用。该受体参与调节焦虑样行为和恐惧条件反射。通过抑制 GPR171,MS21570 减少了内源性配体的结合,从而导致下游信号通路活性的降低。 这导致动物模型中焦虑样行为和恐惧反应的降低 .
类似化合物:
MS21570: 选择性 GPR171 拮抗剂,IC50 为 220 nM。
化合物 A: 另一种 GPR171 拮抗剂,具有不同的化学结构,但具有相似的生物活性。
独特性: MS21570 由于其对 GPR171 的高选择性及其对焦虑样行为和恐惧条件反射的明确影响而具有独特性。 与其他化合物不同,MS21570 已在动物模型中得到广泛研究,为其药理特性提供了稳健的理解 .
生化分析
Biochemical Properties
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with matrix metalloproteinases (MMP-2 and MMP-9), where 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine has been shown to inhibit their activity . This inhibition is crucial as MMPs are involved in the degradation of extracellular matrix components, and their dysregulation is associated with various pathological conditions, including cancer and fibrosis.
Cellular Effects
The effects of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine on cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of matrix metalloproteinases, leading to altered cell migration and invasion, which are critical processes in cancer progression.
Molecular Mechanism
At the molecular level, 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MMP-2 and MMP-9 involves binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition results in decreased degradation of extracellular matrix components, which can impact processes such as angiogenesis and metastasis in cancer.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, but its effects can vary over time. Long-term studies have shown that 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine can lead to sustained inhibition of MMP activity, which may result in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended site of action . This precise localization is essential for the compound’s effectiveness in modulating cellular processes.
准备方法
合成路线和反应条件: MS21570 的合成涉及 N-甲基-1,3,4-噻二唑-2-胺与苄基氯在碱(如氢氧化钠)存在下的反应。 反应通常在二甲基亚砜 (DMSO) 等有机溶剂中于高温下进行 .
工业生产方法: MS21570 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 然后,使用重结晶或色谱等技术纯化该化合物 .
反应类型:
氧化: MS21570 可以发生氧化反应,特别是在其结构中的硫原子处。
还原: 该化合物可以在特定条件下还原,影响其噻唑环。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 常用亲核试剂包括甲醇钠或叔丁醇钾
主要产品:
氧化: MS21570 的氧化衍生物。
还原: 具有改变的噻唑环的化合物的还原形式。
相似化合物的比较
MS21570: Selective GPR171 antagonist with an IC50 of 220 nM.
Compound A: Another GPR171 antagonist with a different chemical structure but similar biological activity.
Compound B: A non-selective antagonist that targets multiple G protein-coupled receptors, including GPR171
Uniqueness: MS21570 is unique due to its high selectivity for GPR171 and its well-documented effects on anxiety-like behavior and fear conditioning. Unlike other compounds, MS21570 has been extensively studied in animal models, providing a robust understanding of its pharmacological properties .
属性
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
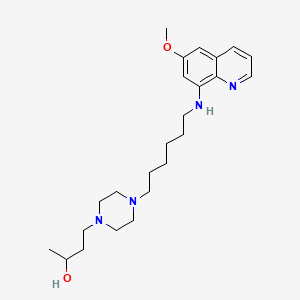
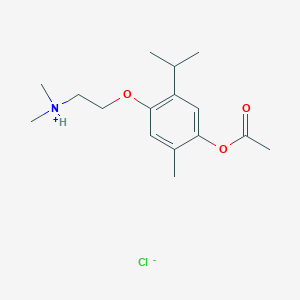


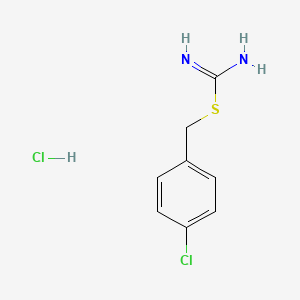
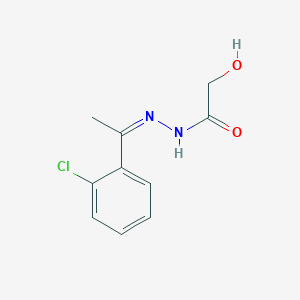

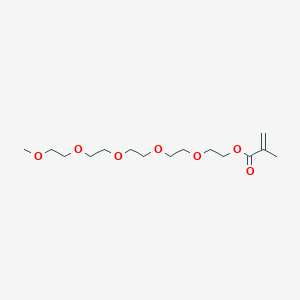

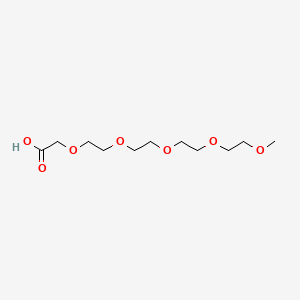
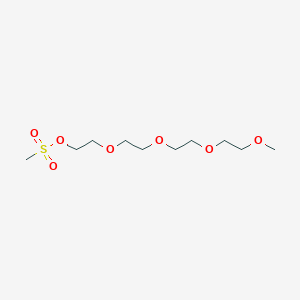
![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)


